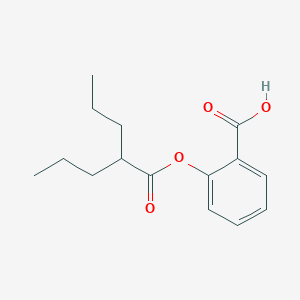
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through various methods. The compound has been found to have significant biochemical and physiological effects, which make it a useful tool in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is not fully understood. However, it has been proposed that the compound acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound has also been found to interact with certain receptors in the body, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. The compound has also been found to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide in laboratory experiments include its ability to inhibit the activity of various enzymes and its potential as a cancer therapeutic agent. However, the compound has certain limitations, including its toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide. One of the areas of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on different biological processes.
Conclusion:
In conclusion, 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a useful tool in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different areas of scientific research.
Métodos De Síntesis
The synthesis of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzenesulfonyl chloride and diethylene glycol in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound with a yield of about 70%.
Aplicaciones Científicas De Investigación
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been widely used in scientific research as a tool for studying different biological processes. It has been found to have significant effects on the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
6419-70-1 |
|---|---|
Nombre del producto |
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide |
Fórmula molecular |
C10H14ClNO4S |
Peso molecular |
279.74 g/mol |
Nombre IUPAC |
4-chloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c11-9-1-3-10(4-2-9)17(15,16)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2 |
Clave InChI |
NDDSXZQYXXHXSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl |
Otros números CAS |
6419-70-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



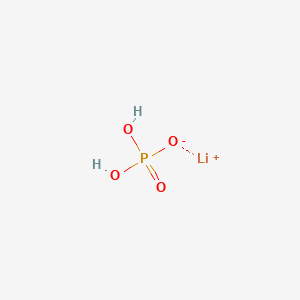
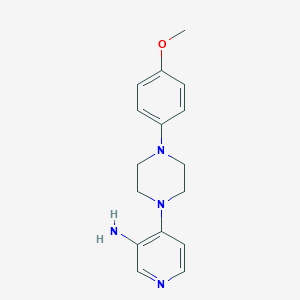
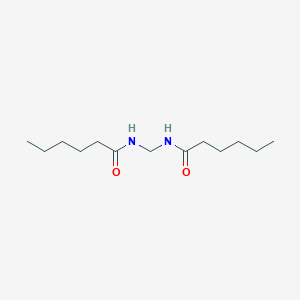
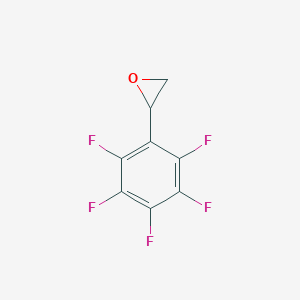
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
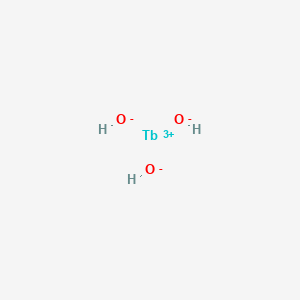
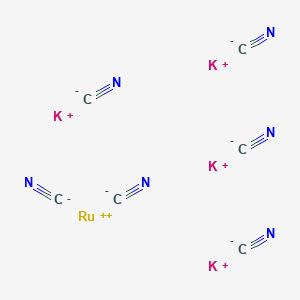
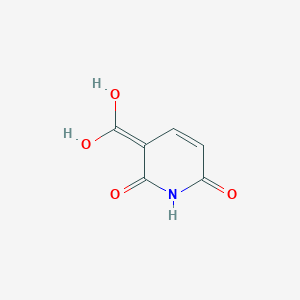
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
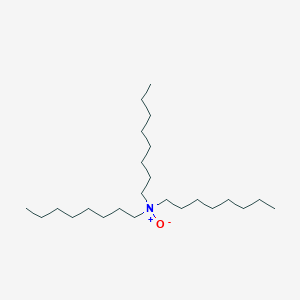
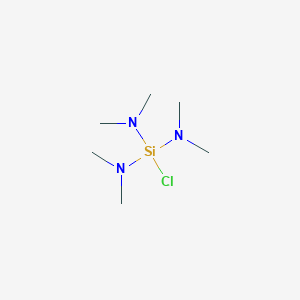
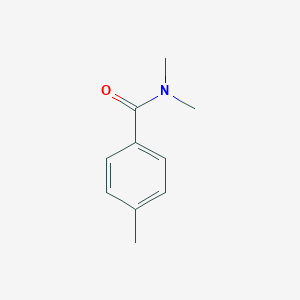
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
